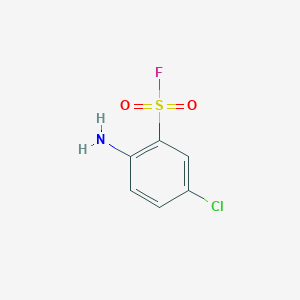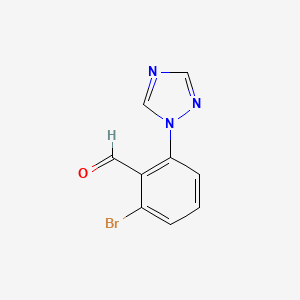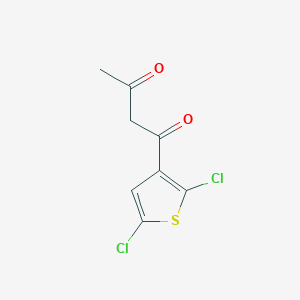![molecular formula C10H11N3O2 B15275185 2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15275185.png)
2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a pent-3-yn-1-ylamino group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Pent-3-yn-1-ylamino Group: The pent-3-yn-1-ylamino group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine derivative with pent-3-yn-1-amine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the amino group.
科学的研究の応用
2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Biological Studies: It can be used in studies investigating the biological activity of pyrimidine derivatives, including their interactions with enzymes and receptors.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various chemical applications.
作用機序
The mechanism of action of 2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction, gene expression, or metabolic regulation.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine-5-carboxylic acid: Lacks the pent-3-yn-1-yl group, making it less hydrophobic and potentially less bioactive.
2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, which can affect its reactivity and binding properties.
2-[(Pent-3-yn-1-yl)amino]pyridine-5-carboxylic acid:
Uniqueness
2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid is unique due to the presence of both the pent-3-yn-1-ylamino group and the carboxylic acid group on the pyrimidine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
2-(pent-3-ynylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-2-3-4-5-11-10-12-6-8(7-13-10)9(14)15/h6-7H,4-5H2,1H3,(H,14,15)(H,11,12,13) |
InChIキー |
KGJHXPZDOGSDTM-UHFFFAOYSA-N |
正規SMILES |
CC#CCCNC1=NC=C(C=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15275138.png)
![2-Ethyl-3,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15275144.png)
![(4-Methoxybutyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15275155.png)

![3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B15275166.png)

![2-[4-(Aminomethyl)phenoxy]acetonitrile](/img/structure/B15275191.png)
![2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine](/img/structure/B15275198.png)


